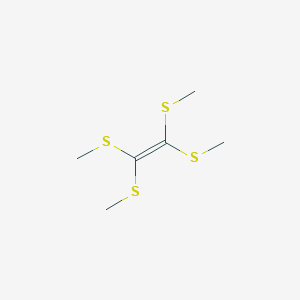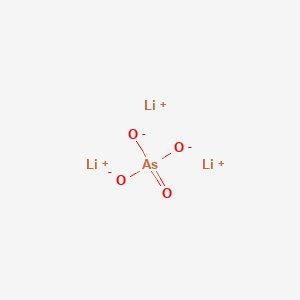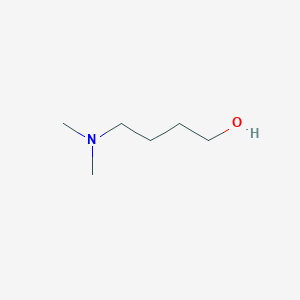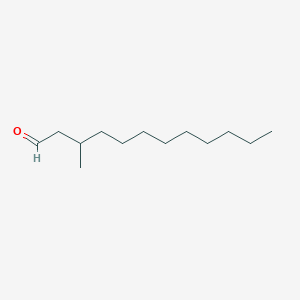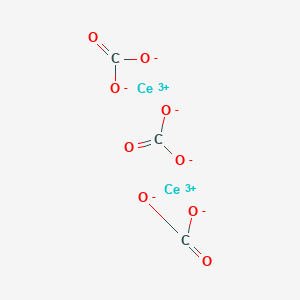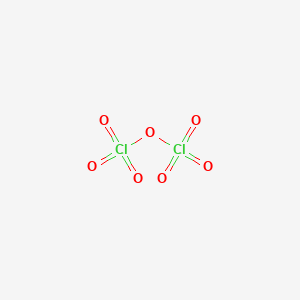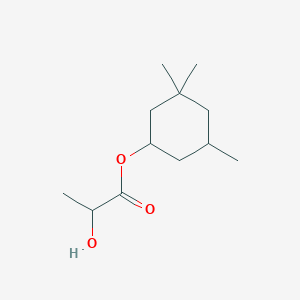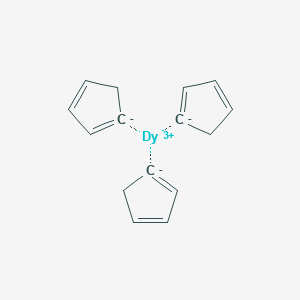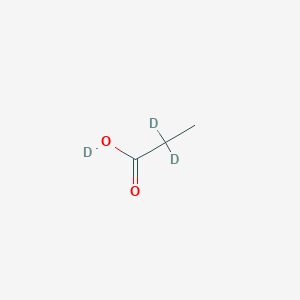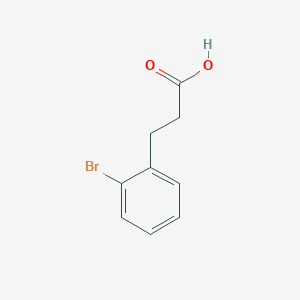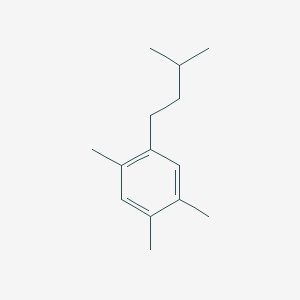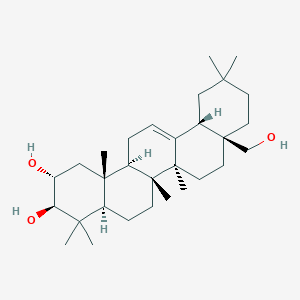
Bismuth, compd. with strontium (3:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, compd. with strontium (3:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a combination of bismuth and strontium in a 3:1 ratio. Bismuth, compd. with strontium (3:1) is a white powder that is insoluble in water and has a melting point of 850°C. In
Wissenschaftliche Forschungsanwendungen
Bismuth, compd. with strontium (3:1) has potential applications in various scientific fields, including materials science, electronics, and biomedicine. In materials science, this compound has been studied as a potential thermoelectric material due to its high Seebeck coefficient and low thermal conductivity. In electronics, bismuth, compd. with strontium (3:1) has been explored as a potential gate dielectric material due to its high dielectric constant and low leakage current. In biomedicine, this compound has been studied for its potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of bismuth, compd. with strontium (3:1) is not fully understood. However, studies have suggested that this compound may work by disrupting the integrity of bacterial cell membranes, leading to cell death. In cancer cells, bismuth, compd. with strontium (3:1) has been shown to induce apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Bismuth, compd. with strontium (3:1) has been shown to have minimal toxicity in vitro and in vivo. In a study on the toxicity of bismuth, compd. with strontium (3:1) in rats, it was found that the compound did not cause any significant adverse effects on liver and kidney function. Additionally, the compound did not cause any significant changes in blood cell counts or serum chemistry parameters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bismuth, compd. with strontium (3:1) in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may pose a greater risk to researchers. However, one limitation of using this compound is its insolubility in water. This can make it difficult to work with in certain experiments that require a water-soluble compound.
Zukünftige Richtungen
There are several future directions for research on bismuth, compd. with strontium (3:1). One potential area of research is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the exploration of this compound's potential antimicrobial and anticancer properties. Additionally, studies can be conducted to investigate the potential use of bismuth, compd. with strontium (3:1) in other fields, such as energy storage and conversion.
Conclusion
In conclusion, bismuth, compd. with strontium (3:1) is a chemical compound that has potential applications in various scientific fields. The synthesis method involves a reaction between bismuth oxide and strontium carbonate, and the resulting product is a white powder that is insoluble in water. This compound has been studied for its potential antimicrobial and anticancer properties, as well as its use in materials science and electronics. While bismuth, compd. with strontium (3:1) has minimal toxicity, its insolubility in water can pose a challenge in certain lab experiments. Future research can focus on developing new synthesis methods and exploring the compound's potential in other fields.
Synthesemethoden
The synthesis of bismuth, compd. with strontium (3:1) involves a reaction between bismuth oxide and strontium carbonate. The two compounds are mixed in a 3:1 ratio and heated at a high temperature of 850°C. The resulting product is a white powder that is insoluble in water. This synthesis method has been extensively studied and optimized for various applications.
Eigenschaften
CAS-Nummer |
12589-81-0 |
|---|---|
Produktname |
Bismuth, compd. with strontium (3:1) |
Molekularformel |
Bi3Sr |
Molekulargewicht |
714.6 g/mol |
InChI |
InChI=1S/3Bi.Sr |
InChI-Schlüssel |
UYHUDQPXZYGRMS-UHFFFAOYSA-N |
SMILES |
[Sr].[Bi].[Bi].[Bi] |
Kanonische SMILES |
[Sr].[Bi].[Bi].[Bi] |
Andere CAS-Nummern |
12589-81-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



